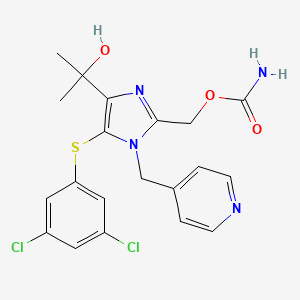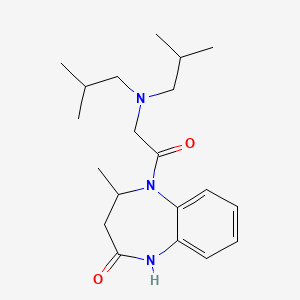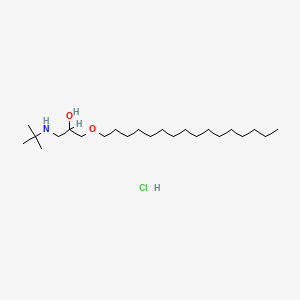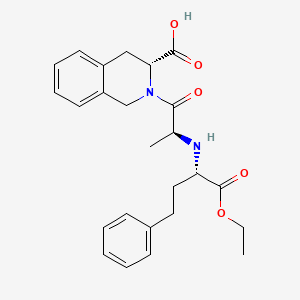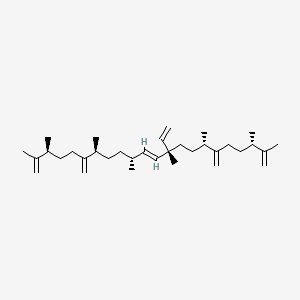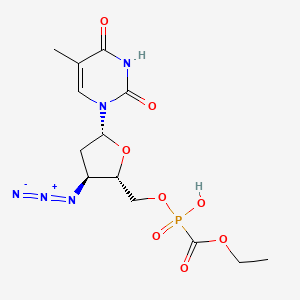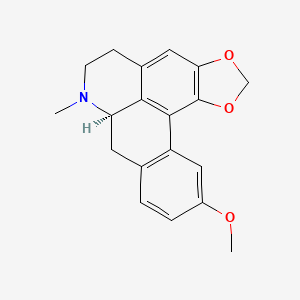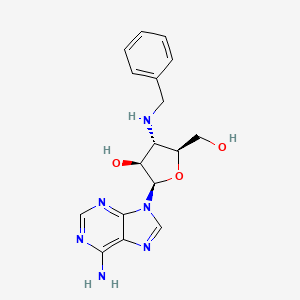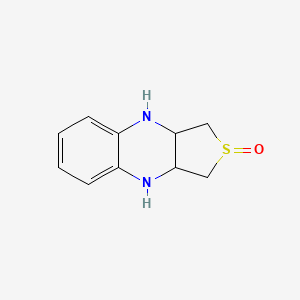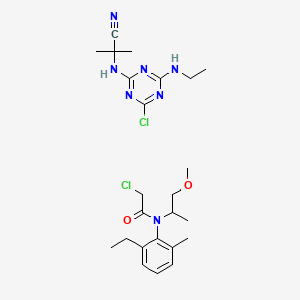
Cyanazine-metolachlor mixt.
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanazine-metolachlor mixture is a combination of two herbicides, cyanazine and metolachlor, used primarily in agricultural settings to control a wide range of weeds. Cyanazine is a triazine herbicide, while metolachlor belongs to the chloroacetanilide class. Both compounds are effective in controlling annual grasses and broadleaf weeds, making them valuable tools for farmers.
準備方法
Synthetic Routes and Reaction Conditions
Metolachlor: Metolachlor is produced by reacting 2-ethyl-6-methylaniline with methoxyacetone in the presence of a catalyst, followed by chlorination to introduce the chloro group.
Industrial Production Methods
The industrial production of cyanazine and metolachlor involves large-scale chemical synthesis in controlled environments to ensure high yield and purity. The processes are optimized for cost-effectiveness and environmental safety.
化学反応の分析
Types of Reactions
Oxidation: Both cyanazine and metolachlor can undergo oxidation reactions, leading to the formation of various metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Cyanazine and metolachlor can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products
The major products formed from these reactions include various metabolites that can be further analyzed for their environmental impact and efficacy.
科学的研究の応用
Cyanazine-metolachlor mixture has several scientific research applications:
Chemistry: Used as a model compound to study the environmental fate and transport of herbicides.
Biology: Investigated for its effects on non-target organisms and potential bioaccumulation.
Medicine: Limited applications, primarily focused on understanding the toxicological effects.
Industry: Widely used in agriculture to improve crop yields by controlling weed populations.
作用機序
Cyanazine
Cyanazine inhibits photosynthesis by blocking the electron transport chain in photosystem II. This leads to the disruption of ATP synthesis and ultimately causes the death of the plant.
Metolachlor
Metolachlor inhibits cell division by interfering with the synthesis of very long-chain fatty acids. This prevents the formation of new cells, leading to the death of the plant.
類似化合物との比較
Similar Compounds
Atrazine: Another triazine herbicide with a similar mode of action to cyanazine.
Alachlor: A chloroacetanilide herbicide similar to metolachlor but with different environmental persistence.
Acetochlor: Similar to metolachlor, used for controlling grasses and broadleaf weeds.
Uniqueness
The combination of cyanazine and metolachlor provides a broader spectrum of weed control compared to using either compound alone. This mixture is particularly effective in controlling both annual grasses and broadleaf weeds, making it a versatile tool for farmers.
特性
CAS番号 |
67203-86-5 |
|---|---|
分子式 |
C24H35Cl2N7O2 |
分子量 |
524.5 g/mol |
IUPAC名 |
2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile;2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide |
InChI |
InChI=1S/C15H22ClNO2.C9H13ClN6/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4;1-4-12-7-13-6(10)14-8(15-7)16-9(2,3)5-11/h6-8,12H,5,9-10H2,1-4H3;4H2,1-3H3,(H2,12,13,14,15,16) |
InChIキー |
JMYXBYVGSZRMOS-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C.CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



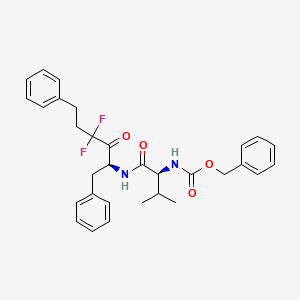
![(1R,2R,6S,7R)-4-(2-ethylhexyl)-1-methyl-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione](/img/structure/B12783559.png)
